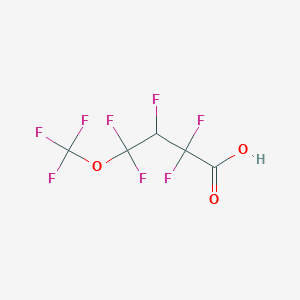
2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid is a fluorinated organic compound with the molecular formula C5H2F8O3 It is known for its unique chemical structure, which includes multiple fluorine atoms and a trifluoromethoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid typically involves the introduction of fluorine atoms into the butanoic acid backbone. One common method is the fluorination of a suitable precursor using fluorinating agents such as elemental fluorine (F2) or xenon difluoride (XeF2). The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For example, electrochemical fluorination (ECF) is a technique used to introduce fluorine atoms into organic molecules on a larger scale. This method involves the use of an electrolytic cell where the precursor compound is subjected to an electric current in the presence of a fluorine source.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of fluorine atoms or the conversion of functional groups.
Substitution: Fluorine atoms in the compound can be substituted with other atoms or groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluoro(4-methoxybutanoic) acid: This compound has a similar structure but with different fluorination patterns.
2,2,3,3,4,4-Hexafluoro-4-(trifluoromethoxy)butanoic acid: Another closely related compound with a different arrangement of fluorine atoms.
Uniqueness
2,2,3,4,4-Pentafluoro-4-(trifluoromethoxy)butanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific interactions with biological targets.
Eigenschaften
CAS-Nummer |
919005-24-6 |
|---|---|
Molekularformel |
CF3OCF2CFHCF2COOH C5H2F8O3 |
Molekulargewicht |
262.05 g/mol |
IUPAC-Name |
2,2,3,4,4-pentafluoro-4-(trifluoromethoxy)butanoic acid |
InChI |
InChI=1S/C5H2F8O3/c6-1(3(7,8)2(14)15)4(9,10)16-5(11,12)13/h1H,(H,14,15) |
InChI-Schlüssel |
WIVBLTHFOSFRPS-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=O)O)(F)F)(C(OC(F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Allyloxy-[1,2]naphthoquinone](/img/structure/B14176875.png)
![Phenol, 2-[(E)-(1H-pyrrol-2-ylmethylene)amino]-](/img/structure/B14176877.png)
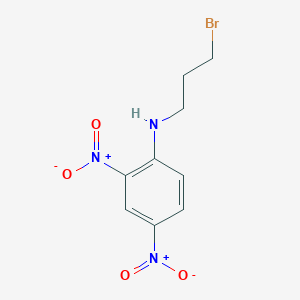

![17-{[(2-Hexadecyloctadecyl)oxy]methyl}tritriacontane](/img/structure/B14176885.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(2-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B14176892.png)
![1H-1,2,3-Triazole, 4-phenyl-1-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14176900.png)
![(1E)-N,N'-Bis[2,6-di(propan-2-yl)phenyl]-2,2-dimethylpropanimidamide](/img/structure/B14176909.png)
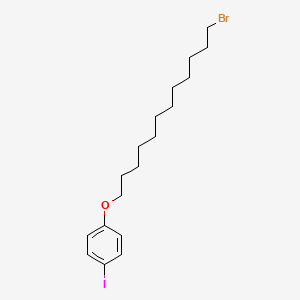
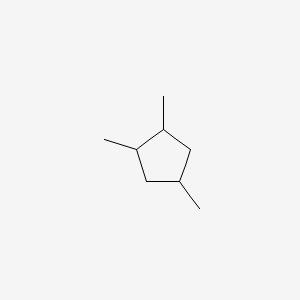
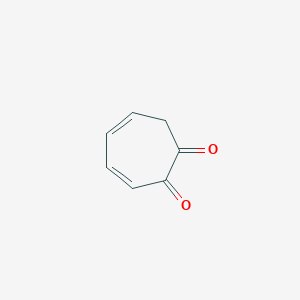
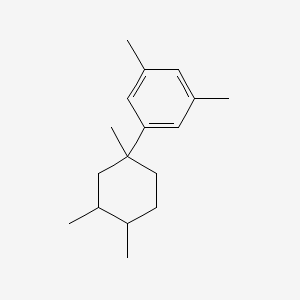
![Cyclohexanol, 4-[[4-[3-(tetrahydro-2H-pyran-3-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]-, trans-](/img/structure/B14176948.png)
